molecular formula C13H22N2O3 B13472534 N'-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide

N'-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide

Cat. No.: B13472534
M. Wt: 254.33 g/mol
InChI Key: ZVDXTSFSISDNOL-UHFFFAOYSA-N
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Description

N’-{bicyclo[111]pentan-1-yl}-N-hydroxyoctanediamide is a compound that features a bicyclo[111]pentane core, which is a highly strained carbocycleThe compound’s structure allows it to act as a bioisostere for phenyl rings, tert-butyl groups, and internal alkynes, making it a valuable component in the design of new molecules with enhanced properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method for synthesizing the bicyclo[1.1.1]pentane framework is through carbene insertion into the central bond of bicyclo[1.1.0]butane or via radical or nucleophilic addition across a [1.1.1]propellane . These reactions often require specific catalysts and conditions, such as the use of triethylborane or photoredox conditions with fac-Ir(ppy)3 .

Industrial Production Methods

Industrial production of bicyclo[1.1.1]pentane derivatives, including N’-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide, can be challenging due to the highly strained nature of the bicyclo[1.1.1]pentane core. recent advancements have enabled the large-scale preparation of these compounds using light-mediated reactions without the need for additional additives or catalysts . This method has been adopted by several pharmaceutical companies for drug discovery purposes .

Chemical Reactions Analysis

Types of Reactions

N’-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide can undergo various chemical reactions, including oxidation, reduction, and substitution. The highly strained nature of the bicyclo[1.1.1]pentane core makes it reactive towards radical and nucleophilic additions .

Common Reagents and Conditions

Common reagents used in the reactions of bicyclo[1.1.1]pentane derivatives include alkyl iodides, triethylborane, and photoredox catalysts . These reactions often require specific conditions, such as irradiation with a broad-wavelength mercury lamp or the presence of methyl lithium .

Major Products

The major products formed from the reactions of N’-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide depend on the specific reaction conditions and reagents used. For example, radical additions to the bicyclo[1.1.1]pentane core can lead to the formation of various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide stands out due to its specific functionalization, which imparts unique properties and reactivity.

Properties

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

N-(1-bicyclo[1.1.1]pentanyl)-N'-hydroxyoctanediamide

InChI

InChI=1S/C13H22N2O3/c16-11(14-13-7-10(8-13)9-13)5-3-1-2-4-6-12(17)15-18/h10,18H,1-9H2,(H,14,16)(H,15,17)

InChI Key

ZVDXTSFSISDNOL-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C2)NC(=O)CCCCCCC(=O)NO

Origin of Product

United States

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